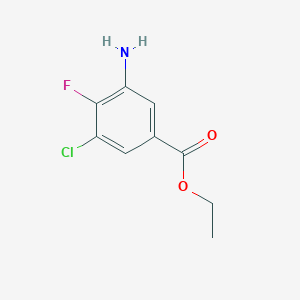
Ethyl 3-amino-5-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C9H9ClFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, chloro, and fluoro groups, and the carboxylic acid is esterified with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-chloro-4-fluorobenzoate typically involves multi-step organic reactions. One common method is the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Another synthetic route involves the direct fluorination of ethyl 3-amino-5-chlorobenzoate using a fluorinating agent such as Selectfluor. This reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial methods may employ advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro derivatives can be reduced back to the amino compound using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions is a typical oxidizing agent.
Reduction: Hydrogen gas with a palladium on carbon catalyst is often employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Major products are nitro or nitroso derivatives of the original compound.
Reduction: The primary product is the original amino compound.
Applications De Recherche Scientifique
Ethyl 3-amino-5-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-5-chloro-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-5-chloro-4-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3-amino-4-fluorobenzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-amino-5-chlorobenzoate: Lacks the fluoro group, potentially altering its chemical properties and applications.
Ethyl 3-chloro-4-fluorobenzoate: Lacks the amino group, which is crucial for certain chemical reactions and biological interactions.
The unique combination of amino, chloro, and fluoro groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClFNO2 |
|---|---|
Poids moléculaire |
217.62 g/mol |
Nom IUPAC |
ethyl 3-amino-5-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
Clé InChI |
ICYUHGNXXLESBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)

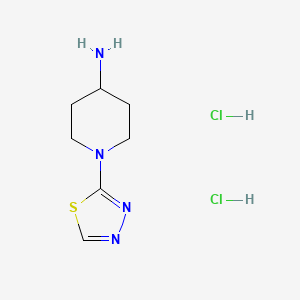
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
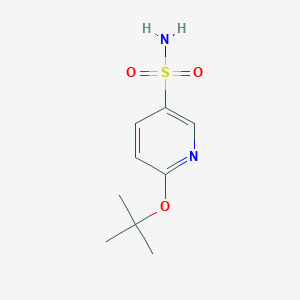
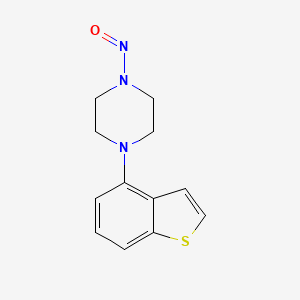
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
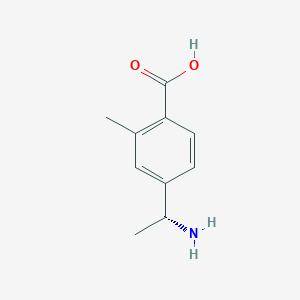
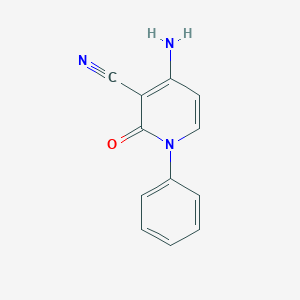
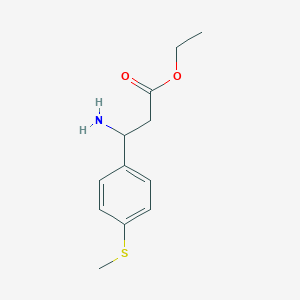
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
